N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide
Description
N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4-one core linked via an ethyl spacer to an indole-6-carboxamide moiety. Its structure positions it within a broader class of kinase inhibitors and anti-inflammatory agents, leveraging the triazinone scaffold’s ability to interact with ATP-binding pockets in enzymes . The indole group may contribute to hydrophobic interactions and selectivity toward specific biological targets, such as Janus kinases (JNK) or Aurora kinases .
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(13-6-5-12-7-8-19-16(12)11-13)20-9-10-23-18(25)14-3-1-2-4-15(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKANLQRSMSYJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Mechanism of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Structural Analogues and Target Selectivity
The compound shares structural motifs with several kinase inhibitors and anti-inflammatory agents. Key analogues include:
Key Observations:
- Core Scaffolds: The benzo[d][1,2,3]triazin-4-one moiety in the target compound is distinct from triazinoindoles (e.g., compound 41) but shares ATP-competitive inhibition properties .
- Substituent Effects : The ethyl linker and indole-6-carboxamide group may enhance solubility compared to bromophenyl (compound 41) or methylsulfonyl (compound 11) groups, which prioritize potency over bioavailability .
Pharmacological and Biochemical Profiles
Kinase Inhibition
- JNK Inhibition : Compound 41 (IC₅₀ = 0.8–1.2 nM) and compound 25 (IC₅₀ = 5 nM for JNK3) demonstrate that triazine-containing scaffolds are potent JNK inhibitors. The target compound’s lack of a bromophenyl group (cf. compound 41) may reduce off-target effects but require structural optimization for comparable potency .
- Aurora Kinase Inhibition : Compound 11’s methylsulfonylphenyl group confers high Aurora A affinity (IC₅₀ = 3 nM). The target compound’s indole-carboxamide could mimic this interaction, though direct data are lacking .
Anti-inflammatory Activity
Compound 25 inhibits COX-2 by 82% at 10 µM, suggesting that triazinone derivatives may have dual kinase/COX-2 activity. The target compound’s indole group could similarly modulate inflammatory pathways, but its COX-2 affinity remains unstudied .
Structure-Activity Relationship (SAR) Trends
- Triazine vs. Triazinone Cores: Triazinoindoles (compound 41) exhibit higher JNK potency than triazinones (compound 25), likely due to enhanced π-π stacking with kinase domains .
- Substituent Hydrophobicity : Bromophenyl (compound 41) and methylsulfonyl (compound 11) groups enhance kinase binding but may limit solubility. The carboxamide in the target compound balances hydrophilicity and target affinity .
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and data.
- Molecular Formula : C17H14N6O2
- Molecular Weight : 334.33 g/mol
- CAS Number : 2034352-94-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The oxobenzo[d][1,2,3]triazin moiety is believed to play a crucial role in these interactions due to its structural similarity to known bioactive compounds.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro assays have shown that the compound effectively inhibits the proliferation of several cancer cell lines, including:
These values indicate a potent antiproliferative effect comparable to established chemotherapeutic agents such as sunitinib.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary tests suggest that it possesses bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., with no significant cytotoxicity observed in normal cells (L929 line) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:
| Structural Feature | Biological Activity |
|---|---|
| Oxobenzo[d][1,2,3]triazin moiety | Enhances anticancer activity |
| Indole ring | Contributes to receptor binding affinity |
| Carboxamide group | May influence solubility and stability |
Case Studies and Experimental Findings
Several case studies have highlighted the effectiveness of this compound:
Q & A
Q. Purity Optimization :
- Use column chromatography (silica gel, gradient elution) for intermediate purification .
- Final recrystallization in DMF/acetic acid mixtures enhances crystallinity .
- Monitor reaction progress with HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .
Basic: Which spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for indole and triazine) and carbonyl carbons (δ ~165–175 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected m/z: calculated via exact mass software) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
Intermediate: How to design initial biological activity screens for this compound?
Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., GSK-3β) or proteases using fluorescence-based substrates .
- Anticancer Screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial Profiling : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: What computational methods elucidate its mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina or Sybyl Surflex-Dock to model interactions with targets like GPR139 or EZH2 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with key residues (e.g., hydrogen bonds with triazine N-atoms) .
- Binding Free Energy Calculations : Apply MM-PBSA to quantify affinity (ΔG < -8 kcal/mol suggests strong binding) .
Advanced: How to conduct structure-activity relationship (SAR) studies on this scaffold?
Answer:
- Substituent Variation : Modify the indole (e.g., 5-fluoro substitution) or triazine (e.g., methyl/chloro groups) .
- Bioisosteric Replacement : Replace the ethyl linker with propyl or polyethylene glycol (PEG) chains to alter pharmacokinetics .
- In Vitro/In Vivo Correlation : Compare IC50 values (enzyme assays) with tumor growth inhibition in xenograft models .
Advanced: How to resolve contradictions in reported biological activities of analogous compounds?
Answer:
- Structural Comparison : Analyze differences (e.g., benzo-triazinone vs. quinazolinone cores in vs. 7) using Overlay Pharmacophore Models .
- Assay Standardization : Re-test under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., pIC50 values) to identify trends via Bayesian statistics .
Advanced: What in vitro models assess metabolic stability and toxicity?
Answer:
- Liver Microsomes : Incubate with rat/dog/human microsomes (1 mg/mL protein, NADPH regeneration system) to calculate t₁/₂ .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using luminescent substrates (IC50 < 10 µM indicates high risk) .
- hERG Assay : Use patch-clamp electrophysiology to evaluate cardiotoxicity risk (IC50 > 30 µM preferred) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
